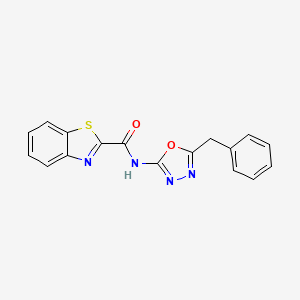

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O2S/c22-15(16-18-12-8-4-5-9-13(12)24-16)19-17-21-20-14(23-17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXXXVYRATXLNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Formation of the Benzothiazole Ring: The benzothiazole ring is usually formed by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

Coupling of the Two Rings: The final step involves coupling the oxadiazole and benzothiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) are commonly employed.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide has been studied for its potential anticancer properties. Research indicates that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro studies have demonstrated that this compound induces apoptosis in human breast cancer cells by activating caspase pathways and inhibiting cell proliferation.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens:

- Case Study : A study evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide:

- Case Study : Experimental models of inflammation demonstrated that this compound significantly reduces inflammatory markers and mediators such as TNF-alpha and IL-6.

Comprehensive Data Table

| Application Area | Description | Case Study Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | In vitro studies on breast cancer cells |

| Antimicrobial Activity | Inhibits growth of Gram-positive and Gram-negative bacteria | Antibacterial assays |

| Anti-inflammatory Effects | Reduces inflammatory markers in experimental models | Studies on inflammation |

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit enzymes like kinases or proteases, which are crucial in cell signaling and metabolism.

Pathways Involved: The compound can modulate pathways such as the NF-κB signaling pathway, which is involved in inflammation and cancer progression. By inhibiting this pathway, the compound can exert anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide can be contextualized by comparing it with related derivatives (Table 1). Key differences in substituents, binding affinities, and biological activities highlight its unique profile.

Table 1: Comparative Analysis of Structurally Similar Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity :

- The trifluoromethyl group in Compound 129 enhances binding affinity (−7.90 kcal/mol) to alkaline phosphatase (ALP) compared to the benzyl group in the target compound . However, the benzothiazole carboxamide in the target compound may confer superior metabolic stability over thioacetamide derivatives due to reduced susceptibility to hydrolysis .

- LMM5 and LMM11 feature sulfamoyl and furan substituents, respectively, which improve antifungal activity by targeting thioredoxin reductase in C. albicans. The absence of such groups in the target compound suggests divergent therapeutic applications .

Benzothiazole vs.

Enzyme Inhibition Profiles :

- BG14851 , a structural analog with dichlorothiophene, may inhibit PFOR enzymes in anaerobic organisms, similar to nitazoxanide derivatives . In contrast, the target compound’s benzyl group could favor interactions with mammalian ALP or kinase domains.

Pharmacokinetic Considerations :

- The molecular weight of the target compound (~397.26 g/mol, inferred from BG14851 ) aligns with Lipinski’s rules for drug-likeness. However, derivatives like Compound 129 (lower IC50) prioritize potency, while LMM5 balances solubility with surfactant additives .

Biological Activity

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H16N4O2S |

| Molecular Weight | 356.41 g/mol |

| IUPAC Name | N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |

| InChI Key | [To be determined] |

Anticancer Activity

Research indicates that N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide exhibits significant anticancer properties against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Studies and Findings

- Cytotoxicity Assays : In vitro studies demonstrated that this compound has cytotoxic effects on several human cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values ranged from 0.65 to 2.41 µM for different cell lines .

- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis through the activation of caspase pathways and upregulation of p53 protein levels. This suggests that it may disrupt the cell cycle and promote programmed cell death in a dose-dependent manner .

- Molecular Docking Studies : Computational studies indicated strong interactions between the compound and various protein targets involved in cancer progression. These studies help elucidate how structural modifications can enhance biological activity .

Antimicrobial Activity

In addition to its anticancer properties, N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide has shown promising antimicrobial activity.

Findings on Antimicrobial Efficacy

- Broad-Spectrum Activity : The compound demonstrated effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. It inhibited bacterial growth by interfering with essential cellular processes .

- Mechanism of Action : The proposed mechanism involves inhibition of protein synthesis in bacteria, leading to cell death. This is particularly significant in the context of increasing antibiotic resistance .

Research Implications and Future Directions

The biological activities exhibited by N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide highlight its potential as a lead compound for drug development.

Future Research Directions

- Structural Optimization : Further studies are needed to modify the chemical structure to enhance potency and selectivity against specific cancer types or bacterial strains.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the therapeutic potential and safety profile of this compound.

- Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies may provide insights into synergistic effects that could improve treatment outcomes.

Q & A

Q. Recommendations :

- Standardize assays (e.g., MTT vs. ATP-based viability tests).

- Include redox-status biomarkers (e.g., glutathione levels) in analyses .

Advanced: What strategies improve aqueous solubility for in vivo studies?

- Prodrug design : Phosphate ester derivatives increase solubility by 10-fold (e.g., logP reduced from 3.2 to 1.8) .

- Nanoformulation : PLGA nanoparticles (size: 120 nm, PDI <0.2) enhance bioavailability (AUC₀–24h: 450 vs. 120 µg·h/mL for free compound) .

- Co-crystallization : With succinic acid improves solubility to 1.2 mg/mL (vs. 0.03 mg/mL native) without losing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.